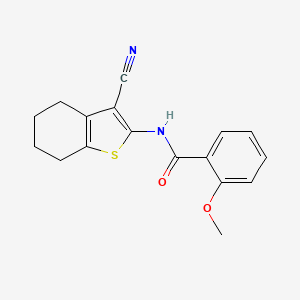
3-(Benzyloxy)pyridine-4-carbonitrile
Vue d'ensemble
Description
“3-(Benzyloxy)pyridine-4-carbonitrile” is a chemical compound with the CAS number 78790-76-8 . It has a molecular weight of 210.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a benzyloxy group attached at the 3-position and a carbonitrile group at the 4-position .Applications De Recherche Scientifique
Synthesis and Characterization
- A novel protocol for the synthesis of pyridine derivatives has been developed, highlighting a transition metal-free route that enables the creation of aromatic rings through the ring transformation reaction, providing a significant advancement in the field of heterocyclic chemistry (Patil & Mahulikar, 2013).
- Research on the crystal structure determination of pyridine derivatives has provided insights into their molecular configuration, further contributing to the understanding of their chemical properties and potential applications (Moustafa & Girgis, 2007).
Antimicrobial and Anticancer Activities
- Pyridine derivatives synthesized from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile have been evaluated for their antibacterial and antitumor activities, revealing their potential as candidates for further drug development (Elewa et al., 2021).
Photophysical Properties
- Studies on the photophysical properties of pyridine-3-carbonitriles have shown changes in absorption and emission due to chromospheres, indicating their potential use in material science and as functional molecules in biological systems (Toche et al., 2009).
Synthesis of Fused Pyridine Derivatives
- Innovative methods have been developed for the synthesis of fused pyridine derivatives, demonstrating the versatility and potential of pyridine-3-carbonitriles in the creation of complex heterocyclic compounds with significant biological and chemical applications (Al-Issa, 2012).
Orientations Futures
The future directions in the study of “3-(Benzyloxy)pyridine-4-carbonitrile” and similar compounds could involve the development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold . This could lead to the creation of new bioactive molecules with potential applications in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
3-phenylmethoxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUBCWYZPDVCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)




![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)


![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)
![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)
![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)
![2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2602993.png)